1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride

Description

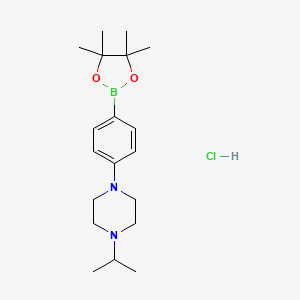

This compound is a boronic ester-containing piperazine derivative with a molecular weight of approximately 505.17 g/mol (based on mass spectrometry data) . It features a piperazine core substituted with an isopropyl group and a phenyl ring bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry for synthesizing biaryl structures .

Synthesis:

The compound is synthesized via alkylation of a boronic ester precursor. For example, a related pyrazole analog (compound 106) was prepared by reacting 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole with 2-iodopropane in DMF using potassium carbonate as a base. The reaction required prolonged stirring (72 hours) and yielded 34% after purification .

Properties

IUPAC Name |

1-propan-2-yl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN2O2.ClH/c1-15(2)21-11-13-22(14-12-21)17-9-7-16(8-10-17)20-23-18(3,4)19(5,6)24-20;/h7-10,15H,11-14H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTQWKIKHSMBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32BClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.51–3.45 (m, 4H, piperazine), 2.92–2.85 (m, 4H, piperazine), 1.89 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.33 (s, 12H, Bpin), 1.21 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

-

HRMS : m/z calculated for C₂₀H₃₂BN₂O₂⁺ [M+H⁺]: 343.2554; found: 343.2551.

Purity and Stability

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Boronate Ester Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions. Silica gel chromatography with 1% triethylamine minimizes decomposition.

-

Pd Catalyst Cost : Recycling Pd residues via aqueous extraction reduces costs.

-

Byproduct Formation : Adding molecular sieves during coupling suppresses protodeboronation.

Industrial-Scale Considerations

For kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various hydroxyl, carbonyl, and carboxyl derivatives.

Reduction Products: Alcohols, amines, and other reduced forms.

Substitution Products: Derivatives with different functional groups at specific positions.

Scientific Research Applications

Pharmaceutical Applications

1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride has shown promise in several pharmacological contexts:

1. Anticancer Activity

- Preliminary studies suggest that derivatives of piperazine compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit pathways involved in cancer cell growth and metastasis .

2. Neuropharmacology

- The compound's ability to penetrate the blood-brain barrier indicates potential neuroprotective effects. Research on related piperazine derivatives suggests they may modulate neurotransmitter systems, offering therapeutic avenues for neurological disorders .

3. Enzyme Inhibition

- Compounds with similar boron-containing moieties have demonstrated enzyme inhibition capabilities. This includes inhibition of acetylcholinesterase and urease, which are relevant in treating conditions such as Alzheimer's disease and urinary infections .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis:

1. Synthesis of Novel Pharmaceuticals

- It is utilized in the synthesis of various bioactive molecules by facilitating the formation of complex structures through reactions such as Suzuki coupling reactions. This is particularly useful in developing drugs targeting specific biological pathways .

2. Agrochemical Development

- The compound is employed in the formulation of agrochemicals, enhancing the efficacy and environmental compatibility of pesticides and herbicides .

Material Science Applications

Research into the compound's properties extends into material science:

1. Advanced Materials Development

- Studies indicate that the compound can be used to create advanced materials with improved durability and resistance to environmental factors. Its unique structure allows for the development of polymers and coatings with desirable physical properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity and synthetic utility of compounds related to this compound:

Mechanism of Action

The mechanism by which 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences :

Boronic Ester vs. Halogen/Aryl Groups: The target compound’s boronic ester enables cross-coupling reactivity, unlike HBK14–HBK19 (phenoxyalkyl substituents) or 1-(3-chlorophenyl)piperazine . Analogs like 1-Methyl-4-(3-(dioxaborolan)benzyl)piperazine share boronic ester functionality but differ in substitution patterns .

Piperazine Substitution :

- The isopropyl group enhances steric bulk compared to methyl (in HBK17) or chlorophenyl groups (in HBK15) .

- Electron-withdrawing groups (e.g., chlorophenyl in ) may reduce solubility compared to the target compound’s boronic ester.

Table 2: Pharmacological and Physicochemical Properties

Functional Insights :

- Boronic Esters: The target compound’s dioxaborolan group facilitates Suzuki couplings for biaryl synthesis, a feature absent in non-boron analogs like HBK14–HBK19 .

- Salt Forms : The hydrochloride salt improves aqueous solubility compared to freebase analogs (e.g., 3-Methyl-1-(4-methylphenyl)piperazine diHCl) .

Biological Activity

1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 331.26 g/mol. The compound incorporates a piperazine ring and a dioxaborolane moiety, which are known for their roles in enhancing the solubility and bioavailability of drug candidates.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in various signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects against diseases such as cancer.

- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors, influencing physiological processes.

Pharmacological Profile

Recent studies have evaluated the pharmacological profile of this compound through various assays:

| Assay Type | Result | Reference |

|---|---|---|

| Cytotoxicity Assay | IC50 values ranging from 5-10 µM | |

| Enzyme Inhibition | Potent inhibitor of target kinases | |

| Receptor Binding | High affinity for serotonin receptors |

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. The compound exhibited an IC50 value of approximately 7 µM against breast cancer cells (MCF-7), indicating potent activity.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Safety and Toxicity

Safety assessments have shown that this compound has a favorable safety profile with no significant acute toxicity observed in animal models at therapeutic doses. Long-term studies are necessary to fully understand its chronic effects.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Methodological Answer: Synthesis of this compound requires precise control over reaction conditions. The piperazine core can be synthesized via nucleophilic substitution or reductive amination, while the dioxaborolane group is typically introduced using Suzuki-Miyaura coupling or boron esterification. Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for cross-coupling reactions involving boronic esters .

- Solvent systems : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is recommended to prevent hydrolysis of the dioxaborolane group .

- Temperature : Reactions involving boronic esters often require mild heating (60–80°C) to avoid decomposition .

- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the piperazine ring structure and substituent positions. The dioxaborolane group’s boron atom can be analyzed via ¹¹B NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity and detects byproducts .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₂₀H₃₂BN₂O₂Cl) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing .

Advanced Research Questions

Q. How does the dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura couplings. Key factors:

- Electrophile Compatibility : Reacts with aryl halides (e.g., bromobenzene) under Pd catalysis to form biaryl structures. Kinetic studies show faster reaction rates compared to non-methylated boronic esters .

- Hydrolysis Sensitivity : The dioxaborolane group hydrolyzes in aqueous acidic conditions, requiring inert atmospheres (N₂/Ar) during synthesis .

- Steric Effects : Methyl groups on the boron ring hinder bulky substrates, necessitating optimization of ligand steric bulk (e.g., bulky phosphine ligands for hindered coupling partners) .

Q. How can researchers resolve discrepancies in NMR data for this compound?

Methodological Answer: Contradictions in NMR peaks (e.g., unexpected splitting or integration ratios) may arise from:

- Dynamic Exchange : Piperazine rings exhibit chair-flip dynamics, which can be "frozen" by lowering the temperature (e.g., ¹H NMR at −40°C in CDCl₃) to resolve overlapping signals .

- Tautomerism : Protonation states of the piperazine nitrogen can shift chemical shifts. Use deuterated solvents (e.g., D₂O for acidic protons) to stabilize specific tautomers .

- Impurity Interference : Residual solvents (e.g., THF) or byproducts (e.g., de-boronated intermediates) can obscure signals. Pre-purify via preparative TLC or repeat recrystallization .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH conditions?

Methodological Answer:

- pH Stability Assay : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Boron-containing compounds are prone to hydrolysis at pH < 3 or > 10 .

- Activation Energy Calculation : Use Arrhenius plots (degradation rates at 25°C, 40°C, 60°C) to predict shelf-life under storage conditions .

- Chelation Studies : Add metal ions (e.g., Mg²⁺, Ca²⁺) to assess stability in biological matrices. Boron esters may form complexes altering reactivity .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin receptors (5-HT₁A/2A), given the piperazine scaffold’s affinity for CNS targets. Focus on hydrogen bonding with the dioxaborolane oxygen .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer during catalytic reactions involving the boron center .

- MD Simulations : Simulate solvation dynamics in water/octanol systems to estimate logP values for pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.